molecular formula C12H16N2O4 B14458792 Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate CAS No. 66166-81-2

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate

Cat. No.: B14458792
CAS No.: 66166-81-2
M. Wt: 252.27 g/mol
InChI Key: IFIUHVFSKDZADZ-UHFFFAOYSA-N
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Description

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate is an organic compound with a unique structure that includes a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarboxylate ester. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The diazepine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4,5-trimethyl-4H-1,3-diazepine-3,7-dicarboxylate
  • Dimethyl 4,4,5-trimethyl-4H-1,4-diazepine-3,7-dicarboxylate

Uniqueness

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

66166-81-2

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

dimethyl 4,4,5-trimethyldiazepine-3,7-dicarboxylate

InChI

InChI=1S/C12H16N2O4/c1-7-6-8(10(15)17-4)13-14-9(11(16)18-5)12(7,2)3/h6H,1-5H3

InChI Key

IFIUHVFSKDZADZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C(C1(C)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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